1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one is an organic compound that features a biphenyl group and a dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Dithiolane Ring: The dithiolane ring can be introduced through a reaction between a dithioketal and an appropriate aldehyde or ketone.
Final Assembly: The final step involves the coupling of the biphenyl group with the dithiolane ring under suitable conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated biphenyls.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: The compound’s reactivity is influenced by the electronic properties of the biphenyl and dithiolane groups, which can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-([1,1’-Biphenyl]-4-yl)-2-(1,3-dithiolane-2-ylidene)ethan-1-one: A closely related compound with similar structural features.
1-([1,1’-Biphenyl]-4-yl)-2-(1,3-dithiolane-2-ylidene)ethan-1-ol: A derivative with an alcohol group instead of a ketone.
1-([1,1’-Biphenyl]-4-yl)-2-(1,3-dithiolane-2-ylidene)ethan-1-thiol:
Uniqueness
1-([1,1’-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one is unique due to its combination of a biphenyl group and a dithiolane ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
109313-12-4 |
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Molecular Formula |
C17H14OS2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-ylidene)-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C17H14OS2/c18-16(12-17-19-10-11-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
InChI Key |
KBEKBNZBDDSSKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S1 |
Origin of Product |
United States |
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